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Compound of Interest

Compound Name: Mit-pzr

Cat. No.: B15556623

Get Quote

Disclaimer: The term "Mit-pzr" did not yield specific results for a known reagent or application.

This document is based on the hypothesis that "Mit-pzr" refers to a tool for studying Protein

Zero Related (PZR), a transmembrane glycoprotein and signaling hub. The following

application notes and protocols are constructed based on established flow cytometry

techniques for protein and signaling pathway analysis and the known functions of PZR.

Introduction
Protein Zero Related (PZR) is a type I transmembrane glycoprotein that functions as a critical

signaling hub in various cellular processes.[1] As a member of the immunoglobulin superfamily,

PZR is involved in cell adhesion, motility, and the regulation of signaling cascades.[1] Notably,

PZR interacts with and regulates SH2 domain-containing protein tyrosine phosphatase-2 (SHP-

2) and Src family kinases, playing a role in oncogenesis, immunomodulation, and antiviral

responses.[1] Given its involvement in diverse physiological and pathological processes, the

study of PZR signaling is of significant interest to researchers in oncology, immunology, and

drug development.[1][2]

Flow cytometry is a powerful technique for the multi-parameter analysis of single cells in a

heterogeneous population.[3][4] It allows for the quantification of cell surface and intracellular
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protein expression, as well as the analysis of signaling events such as protein phosphorylation.

[5][6] This document provides detailed protocols for the application of a hypothetical

fluorescently-labeled antibody, herein referred to as "Mit-pzr" (e.g., an anti-PZR antibody

conjugated to a fluorophore), for the analysis of PZR expression and signaling by flow

cytometry.

Data Presentation
Table 1: PZR Expression in Different Cell Lines
This table presents hypothetical data on the percentage of PZR-positive cells and the median

fluorescence intensity (MFI) of PZR expression across various cancer cell lines, as determined

by flow cytometry using a PE-conjugated anti-PZR antibody.

Cell Line Cancer Type
Percentage of PZR-
Positive Cells (%)

Median
Fluorescence
Intensity (MFI)

Jurkat

T-cell acute

lymphoblastic

leukemia

85.2 12,345

CEM

T-cell acute

lymphoblastic

leukemia

65.7 8,912

MOLT4

T-cell acute

lymphoblastic

leukemia

42.1 5,432

Raji B-cell lymphoma 92.5 15,678

Healthy PBMCs - 15.3 2,109

Table 2: Effect of Concanavalin A (ConA) Stimulation on
PZR Phosphorylation
This table shows hypothetical quantitative data on the change in PZR phosphorylation in Jurkat

cells upon stimulation with Concanavalin A (ConA), a known ligand that activates PZR
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signaling.[1] Data was acquired using a phospho-specific anti-PZR antibody in a phospho-flow

cytometry assay.

Treatment
Stimulation Time
(minutes)

Percentage of
Phospho-PZR
Positive Cells (%)

Median
Fluorescence
Intensity (MFI) of
Phospho-PZR

Unstimulated Control 0 5.1 512

ConA (10 µg/mL) 5 45.8 4,567

ConA (10 µg/mL) 15 78.3 9,876

ConA (10 µg/mL) 30 55.2 6,123

Experimental Protocols
Protocol 1: Cell Surface Staining of PZR
This protocol describes the steps for staining cell surface PZR using a directly conjugated "Mit-
pzr" antibody for flow cytometric analysis.

Materials:

Cells in single-cell suspension (e.g., Jurkat, Raji)

Phosphate-Buffered Saline (PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

Fluorochrome-conjugated anti-PZR antibody ("Mit-pzr")

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

Flow cytometer

Procedure:
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Cell Preparation:

Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle

detachment method like Accutase or EDTA treatment.[7]

Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes at 4°C.[7]

Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and

viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL.[7]

Fc Receptor Blocking:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add the Fc receptor blocking solution according to the manufacturer's instructions and

incubate for 10 minutes at 4°C. This step is crucial to prevent non-specific antibody

binding.[8]

Antibody Staining:

Without washing, add the predetermined optimal concentration of the fluorochrome-

conjugated anti-PZR antibody ("Mit-pzr") to the cells.

Incubate for 20-30 minutes at 4°C in the dark.

Washing:

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-

400 x g for 5 minutes at 4°C after each wash.

Viability Staining and Data Acquisition:

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

If using a non-fixable viability dye like PI or 7-AAD, add it to the cells 5-10 minutes before

analysis.

Acquire data on a flow cytometer.
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Protocol 2: Intracellular Phospho-Flow Cytometry for
PZR Signaling
This protocol is for the detection of phosphorylated PZR and downstream signaling proteins.

Materials:

Cells in single-cell suspension

Stimulant (e.g., Concanavalin A)

Fixation Buffer (e.g., 1.5% paraformaldehyde)

Permeabilization Buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)

Fluorochrome-conjugated antibodies:

Anti-phospho-PZR

Anti-phospho-Src

Cell surface markers for cell identification (e.g., CD3, CD45)

Flow Cytometry Staining Buffer

Flow cytometer

Procedure:

Cell Stimulation:

Prepare cells in a single-cell suspension at 1 x 10^7 cells/mL in serum-free media.

Stimulate the cells with the desired concentration of ConA for various time points at 37°C.

Include an unstimulated control.

Fixation:
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Immediately stop the stimulation by adding an equal volume of Fixation Buffer and

incubate for 10-15 minutes at room temperature.

Wash the cells with PBS.

Permeabilization:

Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on

ice.[9] Alternatively, use a saponin-based permeabilization buffer for 10-15 minutes at

room temperature.

Staining:

Wash the cells twice with Flow Cytometry Staining Buffer to remove the permeabilization

buffer.

Create an antibody cocktail containing the anti-phospho-PZR, anti-phospho-Src, and any

cell surface marker antibodies in Flow Cytometry Staining Buffer.

Resuspend the cell pellet in the antibody cocktail and incubate for 30-60 minutes at room

temperature in the dark.

Washing and Data Acquisition:

Wash the cells twice with Flow Cytometry Staining Buffer.

Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

Acquire data on a flow cytometer.

Mandatory Visualizations
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PZR Signaling Pathway
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Caption: PZR signaling pathway initiated by ligand binding.
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Flow Cytometry Workflow for PZR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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